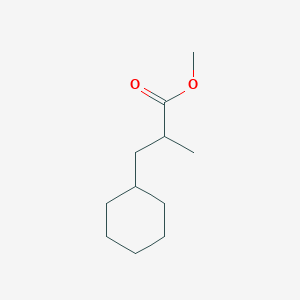











|
REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH:13]1([CH2:19][CH:20]([CH3:25])[C:21]([O:23][CH3:24])=[O:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.CI.CN(P(N(C)C)(N(C)C)=O)C>C1COCC1.[Cl-].[NH4+]>[CH:13]1([CH2:19][C:20]([CH3:1])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:6.7|
|


|
Name
|
|
|
Quantity
|
8.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
39.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
7.7829 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)CC(C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred at -78° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After the mixture was stirred at -78° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
After being stirred at -78° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted with ether (50 ml×4)
|
|
Type
|
WASH
|
|
Details
|
Then, the combined ether layers were washed water (50 ml) and brine (50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)CC(C(=O)OC)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7294 g | |
| YIELD: PERCENTYIELD | 52.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |